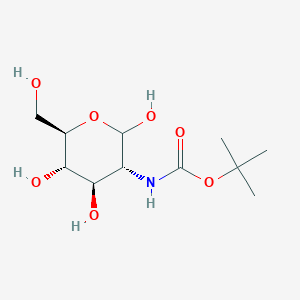

N-Boc-D-glucosamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO7/c1-11(2,3)19-10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWFSMWAGKKQJB-VARJHODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553959 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75251-80-8 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Chemical Transformations of N Boc D Glucosamine

Functional Group Manipulations

The presence of the Boc protecting group on the nitrogen atom of D-glucosamine facilitates a range of chemical reactions that selectively modify other functional groups within the molecule. This control is fundamental to its utility as a synthetic intermediate.

Acylation Reactions to Form N-Acyl Derivatives

While the primary amino group is protected by the Boc moiety, other hydroxyl groups on the glucosamine (B1671600) ring can undergo acylation. However, a more common strategy involves the deprotection of the Boc group to reveal the free amine, which can then be acylated. The Boc group is readily removed under acidic conditions, often using reagents like trifluoroacetic acid or hydrochloric acid. smolecule.com The resulting free amino group can then react with various acylating agents, such as acyl chlorides or anhydrides, to yield N-acyl derivatives. smolecule.com These N-acyl compounds are crucial intermediates in the synthesis of more complex molecules like glycosylamines. smolecule.com

For instance, N-protected amino acids (bearing Boc or Cbz protecting groups) have been successfully coupled with glucosamine derivatives to form amide linkages. rsc.org This approach is central to the synthesis of glycoconjugates, where carbohydrate moieties are linked to peptides or other biomolecules.

Condensation Reactions for Glycosidic Bond Formation

The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, enabling the synthesis of oligosaccharides and glycoconjugates. bu.eduuniversiteitleiden.nl N-Boc-D-glucosamine can participate in condensation reactions with a variety of electrophiles, including alcohols, to form these critical linkages. smolecule.combu.edu The reactivity of the anomeric carbon is key to this process. Hemiacetals can condense with alcohols to create stable acetal (B89532) linkages, known as glycosidic bonds. bu.edu

The strategic use of protecting groups on the hydroxyl groups of this compound, in conjunction with the Boc-protected amine, allows for controlled and stereoselective glycosylation reactions. These reactions are fundamental to building the complex carbohydrate structures found in nature.

Stereoselective Transformations

The inherent chirality of this compound makes it an excellent starting material for stereoselective syntheses, where the creation of specific stereoisomers is paramount.

Indium-Mediated Barbier Allylation of N-Protected D-Glucosamine

A significant transformation involving this compound is the indium-mediated Barbier-type allylation. This reaction involves the carbon-carbon bond formation at the anomeric carbon (C-1) of the sugar. nih.gov The reaction of N-protected D-glucosamine with allyl bromide in the presence of indium powder (In°) results in the addition of an allyl group. nih.gov This method is notable for its compatibility with aqueous solvents, which are necessary to dissolve the glucosamine starting material. nih.gov

Research has shown that the choice of the N-protecting group significantly influences the yield of this reaction. In a comparative study, this compound provided the highest yield (78%) among various N-protected derivatives. nih.gov

| Entry | N-Protecting Group | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Boc | THF:H₂O (4:1) | 78 |

| 2 | Tosyl | THF:H₂O (4:1) | 9-40 |

| 3 | Unprotected | THF:H₂O (4:1) | Approaching quantitative |

Diastereoselective Access to Specific L-threo-Sphingoid Base Synthons

The products of the indium-mediated allylation of D-glucosamine derivatives are valuable synthons for the synthesis of complex natural products. Specifically, they provide a diastereoselective route to L-threo-sphingoid bases. nih.govmdpi.com These sphingoid bases are structural components of sphingolipids found in various marine organisms and possess unique stereochemistry that is antipodal to the more common mammalian D-erythro-sphingosine. nih.gov

A five-step conversion starting from D-glucosamine, which commences with the indium-mediated Barbier reaction, has been developed to produce (R,R)-2-aminohex-5-en-1,3-diol. nih.govresearchgate.net This diol is a key intermediate for the assembly of L-threo-sphingoid bases and has been successfully utilized in the total synthesis of rhizochalinin (B15139298) C, a two-headed sphingolipid isolated from a marine sponge. nih.govmdpi.com This synthetic strategy highlights the power of using a readily available chiral starting material like D-glucosamine to access complex and stereochemically diverse targets.

Protecting Group Orthogonality and Strategic Manipulation in Complex Syntheses

In the synthesis of complex molecules such as oligosaccharides and glycoconjugates, the ability to selectively remove one protecting group in the presence of others is crucial. iris-biotech.de This concept is known as protecting group orthogonality. iris-biotech.de The Boc group is a key player in this strategy due to its lability under acidic conditions, which are orthogonal to the conditions used to remove many other common protecting groups. organic-chemistry.org

For example, the Fmoc (fluorenylmethyloxycarbonyl) group, which is removed by a base like piperidine (B6355638), is often used in conjunction with the acid-labile Boc group. iris-biotech.de This orthogonal pair allows for the selective deprotection of different functional groups at various stages of a synthesis. iris-biotech.de

In the context of this compound, the Boc group protects the amine while other protecting groups, such as benzyl (B1604629) ethers or silyl (B83357) ethers, can be used for the hydroxyl groups. This allows for a strategic sequence of reactions where different parts of the molecule can be modified independently. This level of control is essential for the successful synthesis of intricate microbial oligosaccharides and other complex carbohydrate-containing molecules. researchgate.net The strategic manipulation of protecting groups, including the Boc group, is a central theme in modern carbohydrate synthesis. nih.gov

Applications in Complex Carbohydrate and Glycoconjugate Synthesis

N-Boc-D-glucosamine as a Versatile Building Block in Glycoside Synthesis

The utility of this compound as a glycosyl donor or acceptor is well-established in carbohydrate chemistry. smolecule.com Its application is fundamental to the assembly of oligosaccharides and the glycan portions of glycoconjugates. The Boc group's influence on the reactivity of the glucosamine (B1671600) unit allows for stereoselective glycosylation reactions, which are crucial for obtaining the desired anomeric configuration (α or β) of the glycosidic bond. smolecule.comresearchgate.net

In a typical glycosylation reaction, a suitably activated this compound donor is reacted with a glycosyl acceptor, which has a free hydroxyl group. The choice of activating agent and reaction conditions can be tuned to favor the formation of either α- or β-glycosides. For instance, this compound can be converted into various glycosyl donors, such as trichloroacetimidates, which are then used in glycosylation reactions. rsc.orgacs.org The synthesis of complex glycans often involves a block synthesis strategy, where oligosaccharide fragments are first constructed using building blocks like this compound and then coupled together. tandfonline.com

The versatility of this compound is further demonstrated by its use in the synthesis of various modified glucosamine derivatives. The Boc group can be removed to expose the free amine, which can then be acylated to introduce different N-acyl groups, a common modification in natural glycans. smolecule.com This flexibility is essential for creating the diverse carbohydrate structures required for biological studies.

Utility in Complex Glycoconjugate Assembly

This compound is a key intermediate in the synthesis of a wide array of complex glycoconjugates, which are molecules where a carbohydrate is covalently linked to a non-carbohydrate moiety, such as a lipid or a protein.

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that anchor proteins to the cell surface in eukaryotes. tandfonline.com The synthesis of these intricate structures is a significant challenge in organic chemistry. This compound is a crucial starting material for the construction of the conserved core glycan of GPI anchors, which contains a non-acetylated glucosamine residue. nih.govusp.brdiva-portal.orgresearchgate.net

The synthesis of GPI anchors typically involves the assembly of a protected glycan backbone, followed by the introduction of the phosphodiester and lipid moieties. nih.govresearchgate.net In these synthetic routes, this compound serves as the precursor for the glucosamine unit within the glycan. nih.gov The Boc group provides the necessary protection for the amino group during the assembly of the oligosaccharide chain and is later removed to reveal the free amine, a characteristic feature of GPI anchors. nih.govnih.gov For example, in the synthesis of GPI anchor analogues of Trypanosoma cruzi, a pseudo-disaccharide was synthesized via an O-glycosylation reaction between an azide (B81097) glycosyl donor and a myo-inositol acceptor, with the donor being prepared from glucosamine hydrochloride. usp.br

Table 1: Key Building Blocks in GPI Anchor Synthesis Derived from this compound

| Building Block | Role in GPI Synthesis | Reference |

| Protected this compound donor | Provides the foundational glucosamine unit for the glycan core. | nih.gov |

| Pseudodisaccharide of glucosamine and inositol | Forms the initial core structure of the GPI anchor. | usp.brdiva-portal.orgresearchgate.net |

| Fully protected glycan core | Serves as the backbone for the attachment of phosphate (B84403) and lipid groups. | nih.gov |

Sialyl Lewis X (sLex) is a tetrasaccharide that plays a critical role in cell-cell recognition processes, including the inflammatory response and cancer metastasis. The synthesis of sLex and its analogs is an active area of research aimed at developing therapeutics that can modulate these biological processes. This compound is a key building block in the synthesis of sLex analogs, where it serves as the precursor for the N-acetylglucosamine (GlcNAc) residue within the tetrasaccharide structure. smolecule.com

The synthesis of sLex analogs involves the stepwise assembly of the four sugar units. This compound, with its other hydroxyl groups appropriately protected, can be used as a glycosyl acceptor for the attachment of a galactose residue. Following glycosylation, the Boc group is removed and the resulting amine is acetylated to yield the GlcNAc unit. This strategy allows for the precise construction of the sLex backbone.

The Amadori rearrangement is a chemical reaction that converts an N-glycoside of an aldose into a 1-amino-1-deoxy-ketose. wikipedia.org This reaction can be utilized to synthesize non-natural C-glycosyl type glycoconjugates, which are more stable towards enzymatic and chemical degradation than their O- or N-glycosidic counterparts. tugraz.at

In the context of this compound, it can be envisioned that after deprotection of the Boc group to yield the free amine, the resulting glucosamine can participate in an Amadori rearrangement with another carbonyl-containing molecule. However, a more common strategy involves the use of N-protected amino acids in the Amadori rearrangement. For example, with an α-N-Boc protected L-lysine derivative, the Amadori rearrangement with a suitable sugar results in a glycoconjugate. beilstein-journals.org While direct application with this compound itself as the amine component is less documented, the principles of the Amadori rearrangement are central to forming stable keto-amine linkages in glycoconjugate synthesis. wikipedia.orgbeilstein-journals.org

The Staudinger reaction, and its ligation variant, provides a powerful and chemoselective method for forming an amide bond between a phosphine (B1218219) and an azide. This reaction has been widely adopted for the synthesis of artificial glycopeptides and other glycoconjugates. researchgate.net Glycosyl azides, which can be prepared from glucosamine, are key components in this process. researchgate.netfu-berlin.de

While this compound itself is not directly a reactant in the Staudinger ligation, it serves as a precursor to the necessary glycosyl azide building blocks. The synthesis of these building blocks often starts from D-glucosamine, where the amino group is a handle for introducing the azide functionality. The use of a Boc protecting group at an earlier stage could be a strategic choice in a multi-step synthesis. The Staudinger ligation has been successfully employed in the synthesis of monocyclic β-lactams using a D-glucosamine derivative as a chiral auxiliary. nih.gov Furthermore, the reaction of glycosyl azides with phosphine-functionalized peptides or other molecules allows for the efficient construction of complex glycoconjugates under mild conditions that are compatible with sensitive functional groups. researchgate.net

Self-assembling glycoconjugates are of great interest for the development of novel biomaterials, such as hydrogels for drug delivery and tissue engineering. nih.govresearchgate.netodu.edu this compound can be incorporated into the design of these molecules to provide a carbohydrate headgroup that can influence the self-assembly process and impart biological activity.

In one study, D-glucosamine was conjugated to a peptide backbone to create glycoconjugates that self-assemble into nanofibers. nih.gov The synthesis involved activating the C-terminus of a Boc-protected peptide and reacting it with D-glucosamine. The Boc group was subsequently removed to yield the final self-assembling molecule. nih.gov The presence of the glucosamine moiety can enhance the water solubility of the glycoconjugate and provide specific recognition sites for protein binding. By controlling the molecular structure of the glycoconjugate, including the nature of the carbohydrate and peptide components, it is possible to tune the morphology and properties of the resulting self-assembled nanostructures. nih.govresearchgate.net

Applications in Chemical Biology and Advanced Materials Research

Probing Biomolecular Functions through Chemical Modification

The ability to selectively introduce a glucosamine (B1671600) moiety into various molecular structures is crucial for studying carbohydrate-mediated biological processes. N-Boc-D-glucosamine serves as a key starting material for creating chemical tools that help elucidate the roles of sugars in cellular function.

Protein glycosylation, the enzymatic attachment of glycans to proteins, is a critical post-translational modification that influences protein folding, stability, and function. smolecule.comnih.gov this compound is instrumental in the synthesis of glucosylated probes designed to study this process. smolecule.com By incorporating this protected monosaccharide, researchers can construct molecules that mimic natural glycans or introduce reporter tags. These probes allow for the investigation of glycan-protein interactions and the identification of glycosylated proteins within complex biological samples. smolecule.com

Glycosylation can occur on the nitrogen of asparagine (N-linked) or the oxygen of serine and threonine (O-linked). uniprot.orgsld.cu More recently, S-glycosylation on cysteine residues has also been identified. nih.gov The development of specific probes is essential to understand these varied modifications. For instance, this compound can be used to create specific analogs for studying enzymes involved in the hexosamine biosynthesis pathway, which produces the building blocks for glycosylation, such as UDP-N-acetyl-D-glucosamine. nih.gov

Understanding how enzymes recognize and process sugar molecules is fundamental to biology and drug discovery. Derivatives of this compound are synthesized to act as substrates, inhibitors, or molecular probes for enzymes involved in carbohydrate metabolism. smolecule.com For example, glucosamine-6-phosphate synthase, which catalyzes the formation of D-glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine, is a key enzyme in this pathway and a target for antimicrobial and antidiabetic drugs. nih.gov Synthetic derivatives originating from this compound can be used to study the active site of such enzymes and to screen for potential inhibitors. nih.gov

Another relevant enzyme is UDP-N-acetylglucosamine 2-epimerase, which interconverts UDP-GlcNAc and UDP-ManNAc, a crucial step in the biosynthesis of various bacterial polysaccharides. genome.jp Modified sugar molecules derived from this compound can help in mapping the substrate specificity and catalytic mechanism of this and other glycosylating enzymes. smolecule.com

Development of Glucosylated Probes for Protein Glycosylation Studies

Role in Chiral Derivatization and Saccharide Configurational Analysis

The inherent chirality of this compound makes it an excellent scaffold for applications in stereoselective synthesis and analysis. It is particularly useful for determining the configuration of other chiral molecules, especially sugars.

Chiral resolution, the separation of enantiomers, is critical in pharmaceutical and chemical industries. This compound can be converted into a chiral derivatizing agent capable of reacting with a racemic mixture to form diastereomers. mdpi.com These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like HPLC or capillary electrophoresis (CE). mdpi.comresearchgate.net After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. Research has shown that an amino-sugar derivative, N-amino-gluco-NAIM, prepared from this compound, is a potent chiral resolution agent for condensing with D- and L-aldoses. mdpi.com

Determining the absolute configuration (D- or L-) of monosaccharides is a common challenge in carbohydrate chemistry. masterorganicchemistry.com A method has been developed where this compound is first converted into a chiral amino agent. mdpi.comresearchgate.net This agent is then condensed with enantiomeric D- and L-aldoses through reductive amination to form a new pair of diastereomers. mdpi.com These diastereomeric products can be readily separated and analyzed by methods such as capillary electrophoresis, allowing for unambiguous assignment of the aldose's configuration. mdpi.com This technique provides an alternative to methods that require chiral selectors in the electrophoresis system. mdpi.com

The effectiveness of this method is demonstrated by the successful separation of various aldose enantiomers. For example, the D-arabinose derivative and the L-arabinose derivative were clearly separated with distinct migration times in a capillary electrophoresis system. mdpi.com

| Analyte | Configuration | Migration Time (minutes) |

|---|---|---|

| Arabinose Derivative | D | 6.60 |

| Arabinose Derivative | L | 6.93 |

Utilization as a Potent Chiral Resolution Agent

Precursor for Advanced Chemical Entities and Materials

As a versatile and protected chiral building block, this compound is a valuable starting material for the total synthesis of complex natural products and the development of novel synthetic materials. smolecule.com Its applications range from synthesizing bioactive lipids to creating novel polymers.

Research has demonstrated its role as a precursor in the synthesis of various complex molecules. For example, it is a key component in the indium-mediated Barbier reaction to assemble L-threo-sphingoid bases, which are important components of sphingolipids found in invertebrates. nih.gov It has also been employed in the synthesis of putative biosynthetic intermediates of mitomycins, a family of antitumor antibiotics. beilstein-journals.org In the field of material science, N-Boc-protected monomers derived from glucosamine have been used to create novel polyurethanes, showcasing its utility in developing new biocompatible materials. conicet.gov.ar

| Target Molecule/Material Class | Synthetic Application | Reference |

|---|---|---|

| L-threo-Sphingoid Bases | Used in a five-step transformation commencing with an indium-mediated Barbier reaction. | nih.gov |

| Sialyl Lewis X Analogs | Serves as a building block for complex glycoconjugates with therapeutic potential. | smolecule.com |

| Glycosylphosphatidylinositol (GPI) Anchors | Used as a key component in the synthesis of essential cell membrane components. | smolecule.com |

| Mitomycin Intermediates | Used to synthesize putative biosynthetic intermediate equivalents for antitumor antibiotics. | beilstein-journals.org |

| Polyurethanes | The N-Boc protected monomer is used as an initiator for polymerization. | conicet.gov.ar |

Intermediate in the Synthesis of Glycosylated Natural Product Derivatives

The structural framework of this compound makes it an essential intermediate in the multi-step synthesis of glycosylated derivatives of natural products. smolecule.com The Boc group provides stability and is straightforward to remove, allowing chemists to selectively functionalize other positions on the glucosamine ring before incorporating it into a larger molecule. This is particularly valuable in the synthesis of neoglycoconjugates, where naturally unstable glycosidic bonds are replaced with more robust synthetic linkers. rsc.org

Researchers have utilized this compound and its Cbz-protected analogue (N-Cbz-D-glucosamine) as precursors in the synthesis of potential biosynthetic intermediates for antitumor antibiotics like mitomycin C and FR900482. nih.gov For instance, the condensation of N-Cbz-D-glucosamine with 3-amino-5-hydroxybenzoic acid (AHBA) yields an N-glycoside, a key step in assembling these complex natural products. nih.gov However, challenges can arise, as the acid-sensitive N-glycosidic bond can be incompatible with the conditions required to remove the Boc group in later synthetic stages. nih.gov

The versatility of this compound extends to its use in creating building blocks for complex carbohydrates such as glycosylphosphatidylinositol (GPI) anchors and sialyl Lewis X analogs, which are important in various cellular functions and have therapeutic potential. smolecule.com

Table 1: Examples of Natural Product Derivatives Synthesized Using Glucosamine Intermediates

| Derivative Class | Glucosamine Precursor | Synthetic Target/Application |

|---|---|---|

| Antitumor Antibiotics | N-Cbz-D-glucosamine | Putative biosynthetic intermediates of Mitomycin C and FR900482 nih.gov |

| Glycolipids | This compound | Glycosylphosphatidylinositol (GPI) anchors smolecule.com |

Exploration in the Creation of Biocompatible Materials

This compound is increasingly investigated for its role in developing biocompatible materials for biomedical applications. smolecule.com Its inherent biological origin makes it an attractive monomer for creating polymers and hydrogels that are less likely to elicit adverse immune responses.

One notable application is the synthesis of supramolecular hydrogelators. In one study, D-glucosamine was coupled to the C-terminus of molecules containing a nucleobase (like thymine (B56734) or adenine) and one or two phenylalanine residues. nih.gov The synthesis involved activating a precursor with N-hydroxysuccinimide (NHS) before coupling it with D-glucosamine. nih.gov The resulting molecules self-assemble into hydrogels that are both biocompatible and biostable. nih.gov

In another approach, researchers have used ring-opening metathesis polymerization (ROMP) to create polymers with precisely spaced N-acetyl-D-glucosamine (D-GlcNAc) side chains. rsc.org Although this study used the N-acetyl derivative, the principle highlights the potential for using protected glucosamine monomers to control the properties of biomimetic materials. By tuning the spacing and chemical structure of the sugar side chains, properties like hydrophilicity and biocompatibility can be controlled. rsc.org Furthermore, glucosamine-functionalized star polymers have been developed that exhibit antimicrobial properties while maintaining low cytotoxicity toward mammalian cells, demonstrating the potential for creating advanced, functional biomaterials. acs.org

Synthesis of β-Urea Glycosides and Glycosylamides

This compound is a key precursor for synthesizing glycosylamides and β-urea glycosides, which serve as stable mimics of natural N-linked glycans. The urea (B33335) linkage, in particular, is found in nature in some antibiotics and is valued for its enzymatic stability compared to the native glycosidic bond. rsc.org

The synthesis of β-urea glycosides can be achieved through various methods. One-pot protocols have been developed that use reagents like N,N'-carbonyldiimidazole and a DBU catalyst to efficiently create urea-tethered glycosyl amino acids. researchgate.net While some methods achieve the synthesis of β-urea glycosides from unprotected sugars like N-acetyl-D-glucosamine in acidic aqueous solutions, these often result in modest yields. rsc.orgrsc.org The use of protected intermediates like this compound allows for more controlled and higher-yielding syntheses in organic solvents.

Similarly, this compound derivatives are instrumental in forming β-glycosyl amides. A common strategy involves converting the sugar to a glycosyl azide (B81097), which is then reduced to a glycosylamine. nih.gov This amine is then coupled with an activated carboxylic acid or a thioacid to form the amide bond with high stereoselectivity for the β-anomer. nih.gov Traceless Staudinger ligations of glycosyl azides with phosphinothioesters also produce β-N-glycosyl amides efficiently. ucl.ac.uk

Table 2: Synthetic Approaches to Urea and Amide Glycosides

| Linkage Type | Key Reagents/Method | Precursor Type | Key Feature |

|---|---|---|---|

| β-Urea Glycoside | N,N'-Carbonyldiimidazole, DBU | Protected Glycosylamines researchgate.net | Efficient one-pot synthesis of urea-tethered conjugates researchgate.net |

| β-Urea Glycoside | Urea, Acidic Aqueous Solution | N-acetyl-D-glucosamine rsc.org | Protecting-group-free but modest yields rsc.org |

| β-Glycosyl Amide | Adams' Catalyst, Thioacetic Acid, Cs₂CO₃ | Glycosyl Azides nih.gov | High stereoselectivity for β-anomer nih.gov |

Conjugation with Fluorescent Imaging Agents

The conjugation of this compound derivatives to fluorescent dyes is a critical strategy for developing probes for bioimaging. nih.govrsc.org Since many cell types, particularly cancer cells, exhibit high glucose uptake, fluorescent glucose or glucosamine analogues can serve as targeting agents to visualize these cells. acs.org

In one study, a derivative of this compound, specifically 6-amine-6-deoxy-1-O-Boc-2-N-Boc-β-D-glucosamine, was conjugated to a BF₂-oxasmaragdyrin dye. andrearobinsongroup.comresearchgate.net This created a near-infrared (NIR) fluorescent agent that was highly biocompatible and showed good cellular uptake in cancer cell lines. andrearobinsongroup.comresearchgate.net The resulting conjugate absorbs light in the far-red region (400-700 nm) and emits in the far-red region (715 nm), a range suitable for in vivo imaging due to deeper tissue penetration. andrearobinsongroup.com

Similarly, other research has focused on conjugating D-glucosamine with NIR fluorophores like Cy5.5 to create optical imaging probes. acs.org While these probes can accumulate in tumors, studies suggest that large dye conjugates may not be transported by the typical glucose transporters (GLUTs), indicating alternative uptake mechanisms. acs.org The development of fluorescently-tagged multivalent glycoclusters, often using galactose or glucosamine, is another promising area for imaging specific cell-surface receptors like the asialoglycoprotein receptor (ASGPr) on liver cancer cells. nih.govrsc.org These advanced probes are even being used for super-resolution imaging to study the dynamics of receptor-mediated endocytosis. nih.govrsc.org

Advanced Analytical Techniques in N Boc D Glucosamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. core.ac.uk It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity of atoms within a molecule, as well as their spatial arrangement. core.ac.uk For N-Boc-D-glucosamine, various NMR techniques are employed for comprehensive structural analysis and to investigate reaction dynamics.

¹H NMR spectroscopy is fundamental for determining the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms (protons). In the case of this compound, the ¹H NMR spectrum reveals characteristic signals for the protons of the glucosamine (B1671600) ring, the anomeric proton, and the tert-butoxycarbonyl (Boc) protecting group. ijcea.org

For instance, a study reported the ¹H NMR spectrum of this compound in DMSO-d6, showing a doublet for the anomeric proton (H1) at approximately 4.96 ppm with a coupling constant (J) of 3.4 Hz. ijcea.org The protons of the Boc group typically appear as a sharp singlet at around 1.35 ppm, integrating to nine protons. ijcea.org The remaining protons of the glucosamine ring (H2, H3, H4, H5, H6, and H6') appear as a complex multiplet in the range of 3.0-3.7 ppm. ijcea.org

In aqueous solutions, glucosamine derivatives can exist as an equilibrium mixture of α and β anomers, a phenomenon known as mutarotation. researchgate.net ¹H NMR is an excellent tool to study this process. The anomeric proton (H-1) of the α-anomer typically appears at a different chemical shift and with a different coupling constant compared to the β-anomer. researchgate.net For D-glucosamine hydrochloride in D₂O, the α-anomer's H-1 signal is a doublet at 5.45 ppm (J = 3.6 Hz), while the β-anomer's H-1 is a doublet at 4.94 ppm (J = 8.4 Hz). researchgate.net By monitoring the integration of these signals over time, the equilibrium distribution of the anomers can be determined. researchgate.net

Table 1: Representative ¹H NMR Data for this compound and Related Compounds

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|---|

| This compound | DMSO-d6 | H1 | 4.96 | d | 3.4 | ijcea.org |

| H3, H6, H6' | 3.4-3.65 | m | - | ijcea.org | ||

| H2, H5 | 3.0-3.4 | m | - | ijcea.org | ||

| Boc (9H) | 1.35 | s | - | ijcea.org | ||

| N-Boc-D-gluco-NAIM | DMSO-d6 | H1 | 5.14 | s | - | mdpi.com |

| Boc (9H) | 1.39 | s | - | mdpi.com | ||

| D-glucosamine HCl (α-anomer) | D₂O | H1 | 5.45 | d | 3.6 | researchgate.net |

| D-glucosamine HCl (β-anomer) | D₂O | H1 | 4.94 | d | 8.4 | researchgate.net |

d = doublet, s = singlet, m = multiplet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. scielo.br Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of the signal is indicative of the carbon's chemical environment. mdpi.com In conjunction with ¹H NMR, ¹³C NMR is crucial for the complete structural assignment of this compound and its derivatives. wgtn.ac.nz

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, aiding in the assignment of signals. libretexts.org For a derivative, N-Boc-D-gluco-NAIM, the ¹³C NMR spectrum in DMSO-d6 showed characteristic signals for the carbonyl carbon of the Boc group at 156.9 ppm and the methyl carbons of the Boc group at 28.5 ppm. mdpi.com The carbons of the glucose moiety appeared in the range of 52.0-71.2 ppm. mdpi.com

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. rutgers.edu Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.org

In a COSY spectrum of this compound, cross-peaks would be observed between the anomeric proton (H1) and the proton on the second carbon (H2), between H2 and H3, and so on, allowing for the sequential assignment of the protons along the glucosamine ring. This is particularly useful for resolving overlapping signals in the 1D ¹H NMR spectrum. The absence of a cross-peak can also provide valuable structural information. The relayed COSY technique can be used to establish correlations between protons that are not directly coupled but are part of the same spin system, which is highly beneficial for complex molecules like sugars. univ-lille1.fr

NMR spectroscopy is a valuable tool for studying reaction mechanisms. mdpi.com Hydrogen-deuterium (H/D) exchange experiments, monitored by NMR, can provide insights into the lability of protons and the intermediates involved in a reaction. chemeurope.com In this technique, the compound is dissolved in a deuterated solvent (like D₂O), and the exchange of protons with deuterium (B1214612) is monitored over time by the disappearance of proton signals in the ¹H NMR spectrum. chemeurope.comnih.gov

For example, in the study of N-acetylglucosamine 2-epimerase, ¹H NMR was used to monitor the H/D exchange at the C-2 position of the substrate. mdpi.com The disappearance of the signal for the proton at C-2 confirmed the proposed epimerization mechanism involving a ring-opening and enolate formation. mdpi.com This type of experiment could be similarly applied to study reactions involving this compound to elucidate reaction pathways and identify reactive sites.

Two-Dimensional (2D) NMR Techniques (e.g., COSY) for Connectivity Determination

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. ijcea.orgijcea.org

For this compound, electrospray ionization (ESI) and fast atom bombardment (FAB) are common ionization techniques. ijcea.orgmdpi.com In one study, the FAB-MS of this compound showed a protonated molecular ion [M+H]⁺ at m/z 280, confirming its molecular weight. ijcea.org Another fragment ion was observed at m/z 206, corresponding to the loss of the tert-butyl group ([M - OC(CH₃)₃]⁺). ijcea.org Similarly, for a tetra-acetylated derivative of N-Boc-glucosamine, the protonated molecular ion [M+H]⁺ was observed at m/z 348, with a sodium adduct [M+Na]⁺ at m/z 370. ijcea.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com For instance, the HRMS (ESI) of N-Boc-D-gluco-NAIM gave a measured m/z of 418.1973 for the [M+H]⁺ ion, which was in close agreement with the calculated value of 418.1974 for the formula C₂₁H₂₇N₃O₆. mdpi.com

Stable isotope labeling in conjunction with mass spectrometry is a powerful quantitative technique. In one study, N-glycans were labeled with a deuterated or non-deuterated tag containing a Boc-Asn-GlcNAc acceptor for comparative glycomics analysis. nih.gov

Table 2: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Method | Observed Ion | m/z | Reference |

|---|---|---|---|---|

| This compound | FAB+ | [M+H]⁺ | 280 | ijcea.org |

| [M - OC(CH₃)₃]⁺ | 206 | ijcea.org | ||

| N-Boc-glucosamine-tetra-acetate | FAB+ | [M+H]⁺ | 348 | ijcea.org |

| [M+Na]⁺ | 370 | ijcea.org | ||

| N-Boc-D-gluco-NAIM | HRMS (ESI) | [M+H]⁺ | 418.1973 | mdpi.com |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and related compounds from reaction mixtures and biological samples. google.com The choice of chromatographic method depends on the properties of the compound and the desired scale of purification.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction. ijcea.org For instance, the conversion of N-Boc-glucosamine-acyl to its deprotected form was monitored by TLC, where the product appeared as a more polar spot. ijcea.org

Column Chromatography on silica (B1680970) gel is a standard method for the purification of this compound and its derivatives on a preparative scale. ijcea.org In one synthesis, the product was purified by silica gel column chromatography using a mixture of ethyl acetate (B1210297) and methanol (B129727) as the eluent.

Ion-Exchange Chromatography is used to separate charged molecules. google.com This technique can be employed to purify N-acetyl-D-glucosamine by removing charged impurities from a solution. google.com

Affinity Chromatography is a highly specific purification method based on the reversible interaction between a protein and a specific ligand. nih.gov While not directly used for this compound itself, affinity columns with immobilized N-acetyl-D-glucosamine can be used to purify proteins that bind to this sugar. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both analytical and preparative purposes. It offers faster separation and better resolution compared to conventional column chromatography.

Fast Protein Liquid Chromatography (FPLC) is similar to HPLC but is typically used for the purification of proteins and other biomolecules under milder conditions.

Gel Filtration Chromatography , also known as size-exclusion chromatography, separates molecules based on their size. This technique can be used to remove salts or to separate this compound from larger or smaller molecules in a mixture.

High-Performance Liquid Chromatography (HPLC) for Product Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purity assessment of this compound and its derivatives. The technique's high resolution and sensitivity allow for the accurate quantification and qualification of these compounds.

Researchers have developed various HPLC methods tailored to the specific properties of glucosamine-related molecules. For instance, a reverse-phase HPLC (RP-HPLC) method has been demonstrated for the assay of N-acetylglucosamine and for conducting a glucosamine limit test. sigmaaldrich.com This method utilizes coupled Chromolith® Performance NH2 columns to achieve the necessary separation. sigmaaldrich.com In another application, a simple and rapid HPLC method was developed to quantify glucosamine following pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), with detection at 254 nm. nih.gov The mobile phase for this separation consisted of a mixture of acetonitrile (B52724) and water. nih.gov

For the simultaneous determination of glucosamine hydrochloride and chondroitin (B13769445) sulfate (B86663) in dietary supplements, a hydrophilic interaction liquid chromatography (HILIC) method coupled with an evaporative light scattering detector (ELSD) has been validated. scielo.br This method employs a ZIC-HILIC column with an isocratic mobile phase of acetonitrile, 30 mM ammonium (B1175870) formate, and water (77:20:3, v/v/v) at pH 4.5. scielo.br

The purity of synthesized compounds is often confirmed by HPLC analysis. For example, the purity of a Glycine-Valine ester derivative of glucosamine was determined to be greater than 98% by analytical HPLC. plos.org Similarly, the stability of glucosamine prodrugs has been assessed using reversed-phase HPLC. google.com

Table 1: HPLC Methods for Glucosamine Derivatives

| Compound | Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| N-acetylglucosamine / Glucosamine | Coupled Chromolith® Performance NH2 (100x4.6 mm & 50x4.6 mm) | Buffer (3.5 g/L dibasic potassium phosphate (B84403), 0.25 mL/L ammonium hydroxide, pH 7.5) | Not Specified | Assay and limit test | sigmaaldrich.com |

| Glucosamine (as Fmoc-Cl derivative) | Reversed-phase C8 | Acetonitrile and H2O | UV (254 nm) | Quantitation and purity estimation of chitin (B13524) | nih.gov |

| Glucosamine Hydrochloride / Chondroitin Sulfate | ZIC-HILIC (150 mm x 4.6 mm x 5µm) | Acetonitrile, 30 mM ammonium formate, water (77:20:3, v/v/v), pH 4.5 | ELSD | Simultaneous determination in dietary supplements | scielo.br |

| Glucosamine Sulphate / Curcumin | Not Specified | Acetonitrile, ortho-phosphoric acid, NaOH, HCl, KOH | Not Specified | Simultaneous determination in cream formulation | ajol.info |

| Glucosamine (in pharmaceutical formulations) | Luna C18 (250 mm × 4.6 mm, 5μm) | Sodium perchlorate (B79767) (50 mM, pH 6.5): acetonitrile (99:1, v/v) | Diode Array Detector (193 nm) | Fast determination | redalyc.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. iastate.eduwgtn.ac.nz It allows chemists to quickly assess the consumption of starting materials and the formation of products, guiding decisions on reaction times and purification strategies. iastate.edunih.govgoogle.com

In the synthesis of this compound derivatives, TLC is routinely employed to track the reaction's advancement. For example, in a scalable synthesis of deoxyamino sugar building blocks from D-glucosamine, TLC with a toluene/ethyl acetate mobile phase was used to monitor the disappearance of the starting material. nih.gov Similarly, the synthesis of N-Boc-3-piperidone, a related heterocyclic compound, was monitored by TLC to confirm the completion of various reaction steps. google.com

The choice of eluent system is critical for achieving good separation of spots on the TLC plate. A common solvent system for glucosamine derivatives is a mixture of hexane (B92381) and ethyl acetate. researchgate.net For more polar compounds, mixtures such as water/isopropanol/ethyl acetate have been used. soton.ac.uk Visualization of the spots is typically achieved under UV light or by using specific staining agents like anisaldehyde or cerium sulfate, which react with the sugar derivatives to produce colored spots. researchgate.netresearchgate.net

Table 2: TLC Systems for Monitoring this compound Reactions

| Reaction/Compound | Mobile Phase (v/v) | Visualization | Application | Reference |

|---|---|---|---|---|

| 1,3,4-Tri-O-acetyl-2-deoxy-2-N-(4-methoxybenzylidene)-6-O-toluenesulfonyl-β-d-glucopyranose | Toluene/EtOAc, 4:1 | Not Specified | Monitoring disappearance of starting material | nih.gov |

| 1,3,4-Tri-O-acetyl-2-deoxy-2-N-(4-methoxybenzylidene)-6-O-(2,4,6-triisopropylbenzenesulfonyl)-β-d-glucopyranose | Toluene/EtOAc, 7:3 | Not Specified | Monitoring reaction completion | nih.gov |

| Glucosamine derivatives (VIII–XI) | Hexane/Ethyl acetate, 1:1 | Anisaldehyde and cerium sulfate staining | Comparison of derivatives and impurities | researchgate.net |

| 10',2"-Di-N-Boc-α-D-glucosamine-(1”-11) | Water/iPrOH/EtOAc, 1:3:6 | Not Specified | Monitoring reaction progress | soton.ac.uk |

| N-Boc-3-hydroxy piperidine (B6355638) synthesis | Not Specified | Not Specified | Monitoring reaction completion | google.com |

| Fluorescent glucosamine derivative | Not Specified | UV light (362 nm and 254 nm) | Characterization of purified product | researchgate.netmaxapress.com |

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of chiral molecules, including derivatives of this compound. researchgate.net This method offers high separation efficiency, short analysis times, and low consumption of samples and reagents. scispace.com

A key application of CE in this field is the chiral resolution of monosaccharides. To achieve this, the enantiomers are often derivatized to form diastereomers, which can then be separated by CE. For instance, this compound can be reacted with 2,3-naphthalenediamine to form N-Boc-D-gluco-NAIM. nih.govmdpi.com After deprotection of the Boc group, the resulting amino-gluco-NAIM can be condensed with D- and L-aldoses to generate diastereomeric pairs that are separable by CE. nih.govmdpi.com

The separation is typically performed in a fused-silica capillary using a background electrolyte (BGE) containing a chiral selector. researchgate.netnih.gov Cyclodextrins and their derivatives, such as sulfated-α-cyclodextrin, are commonly used as chiral selectors for the enantioseparation of monosaccharides. researchgate.netnih.gov The choice of BGE, its pH, and the concentration of the chiral selector are critical parameters that are optimized to achieve baseline separation of the enantiomers. scispace.comnih.gov

Table 3: Capillary Electrophoresis Methods for Glucosamine Derivatives

| Analyte(s) | Derivatization | Chiral Selector | Background Electrolyte (BGE) | Application | Reference |

|---|---|---|---|---|---|

| D, L pairs of aldo-NAIMs | 2,3-naphthalenediamine | Sulfated-α-cyclodextrin (10 mg/mL) | 300 mM Phosphate buffer, pH 3.0 | Enantioseparation | researchgate.netnih.gov |

| D, L-aldo-NAIM derivatives | 2,3-naphthalenediamine | None (compositional analysis) | 100 mM Borate buffer, pH 9.0 | Compositional analysis | researchgate.net |

| Monosaccharides | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Not Applicable | Not Specified | Quantitative analysis | ucdavis.edu |

| Small carbohydrates | 4-fluoro-7-nitrobenzofurazane (NBD-F) | Not Applicable | 90 mmol/L Borate buffer, pH 9.2 | Quantitative analysis | nih.gov |

Spectrophotometric Characterization (e.g., Photophysical Studies of Conjugates)

Spectrophotometric techniques, particularly UV-Vis absorption and fluorescence spectroscopy, are crucial for characterizing the photophysical properties of this compound conjugates. These studies are especially important when glucosamine is linked to a chromophoric or fluorophoric moiety for applications in bioimaging or as fluorescent probes.

For example, the photophysical properties of glucosamine conjugated to BF2-oxasmaragdyrin have been investigated. researchgate.net These conjugates absorb light in the visible to far-red region (400-700 nm) and emit in the far-red region (around 715 nm) with moderate quantum yields. researchgate.net Similarly, Schiff bases derived from D-glucosamine and terephthalaldehyde (B141574) exhibit fluorescence, with excitation around 360 nm and emission around 450 nm, making them suitable for fluorescence imaging in cells. acs.org

The release of drugs from gels formed by this compound derivatives can also be monitored using UV-Vis spectrometry. The distinctive UV-Vis absorptions of drugs like naproxen (B1676952) and chloroquine (B1663885) allow for the determination of their concentration as they are released from the gel matrix. mdpi.com

In another study, a photosensitive derivative, 6-N-(4-azido-2-hydroxy-3,5-diiodobenzoyl)-D-glucosamine, was characterized for its potential as a photoaffinity label. nih.gov Its photolysis upon exposure to UV light was a key aspect of its characterization. nih.gov

Table 4: Spectrophotometric Properties of this compound Conjugates

| Conjugate | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Application | Reference |

|---|---|---|---|---|

| Glucosamine-BF2-oxasmaragdyrin | 400-700 | 715 | NIR fluorescence imaging | researchgate.net |

| Schiff bases of D-glucosamine and terephthalaldehyde | ~266 (n–π), ~200 (π–π) | ~450 (Excitation at 360 nm) | Fluorescent probes for tumor cell imaging | acs.org |

| Naproxen and Chloroquine in glucosamine-based gels | Drug-specific | Not Applicable | Monitoring drug release | mdpi.com |

| 6-N-(4-azido-2-hydroxy-3,5-diiodobenzoyl)-D-glucosamine | Not Specified | Not Applicable | Photoaffinity labeling | nih.gov |

常见问题

Q. What are the established synthetic routes for N-Boc-D-glucosamine, and how do reaction conditions influence yield?

this compound is typically synthesized via selective Boc (tert-butoxycarbonyl) protection of the amine group in D-glucosamine. A common approach involves reacting D-glucosamine with di-tert-butyl dicarbonate (Boc anhydride) in a mixed solvent system (e.g., water/dioxane) under mildly alkaline conditions (pH ~8–9) to ensure regioselective protection of the amino group over hydroxyls . Yield optimization requires precise control of temperature (0–25°C) and stoichiometric ratios (e.g., 1.2–1.5 equiv Boc anhydride). Post-reaction purification via silica gel chromatography or recrystallization is critical to isolate the product from unreacted starting materials or overprotected derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselective Boc protection by identifying shifts in the amine proton (δ ~1.4 ppm for Boc methyl groups) and anomeric carbon (δ ~95–100 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210–220 nm) is used to assess purity (>98% is typical for research-grade material) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF validates molecular weight (e.g., [M+Na]⁺ at m/z 328.3) .

Q. What are the primary research applications of this compound in glycobiology?

The Boc group serves as a temporary protecting group, enabling selective functionalization of hydroxyl groups for synthesizing glycosaminoglycan (GAG) analogs, glycoconjugates, or fluorinated sugars . It is pivotal in studying enzymatic glycosylation mechanisms or developing probes for carbohydrate-binding proteins .

Advanced Research Questions

Q. How do fluorinated analogs of this compound alter conformational dynamics, and what methodological insights can be derived?

Fluorination at specific positions (e.g., C3 or C6) introduces steric and electronic effects that perturb the 4C₁ chair conformation. For example, 3-fluoro analogs exhibit increased ¹C₄ puckering due to gauche effects between fluorine and the ring oxygen . Advanced characterization combines 2D NMR (e.g., NOESY for spatial proximity) and molecular dynamics (MD) simulations (>100 ns trajectories) to map free-energy landscapes and transition states .

Q. How can researchers resolve contradictions in reported conformational data for this compound derivatives?

Discrepancies in rigidity (e.g., "rigid chair" vs. flexible puckering) arise from solvent polarity, temperature, and measurement techniques. For instance, X-ray crystallography often captures the 4C₁ chair in crystalline states, while aqueous MD simulations (µs-scale) reveal transient ¹C₄ and skew-boat conformers . To reconcile data, use complementary methods:

- Solid-state NMR for crystalline vs. solution-phase dynamics.

- Residual dipolar coupling (RDC) in aligned media to quantify conformational populations .

Q. What strategies optimize the synthesis of multiply fluorinated this compound analogs for probing carbohydrate-protein interactions?

Fluorination is achieved via deoxyfluorination reactions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key considerations:

- Regioselectivity : Protect hydroxyls not targeted for fluorination (e.g., using benzyl or acetyl groups) .

- Post-fluorination deprotection : Catalytic hydrogenation (for benzyl) or mild base (for acetyl) avoids Boc group cleavage .

- Characterization : ¹⁹F NMR and X-ray crystallography validate substitution patterns .

Q. How does sulfonation of this compound derivatives influence glycosaminoglycan (GAG) biosynthesis in vitro?

Sulfonation at positions like C3 or C6 mimics natural GAGs (e.g., heparan sulfate). Methodologically, sulfated derivatives are synthesized via sulfur trioxide complexes in DMF, followed by ion-exchange chromatography. In vitro assays with glycosyltransferases (e.g., HSSTs) reveal that sulfonation enhances enzymatic recognition and incorporation into GAG chains .

Q. What are the challenges in quantifying this compound in biological matrices, and how are they addressed?

Background interference from endogenous glucosamine and matrix effects complicate quantification. Solutions include:

- Isotope dilution : Use ¹³C- or deuterium-labeled internal standards (e.g., N-Acetyl-D-glucosamine-d3) .

- Derivatization : Tagging with fluorescent probes (e.g., 2-aminobenzamide) for enhanced LC-MS/MS sensitivity .

Methodological Best Practices

Q. How should researchers handle the instability of this compound under acidic or high-temperature conditions?

The Boc group is acid-labile; storage at neutral pH (4–6) and低温 (-20°C) is recommended. Avoid prolonged exposure to temperatures >40°C. For reactions requiring acidic conditions (e.g., glycosylation), use mild acids (e.g., TFA in dichloromethane) and monitor reaction progress via TLC .

Q. What role do protecting groups play in designing this compound-based glycoconjugate vaccines?

The Boc group enables orthogonal protection strategies. For example, after Boc deprotection (via TFA), the free amine can be conjugated to carrier proteins (e.g., CRM197) via NHS ester chemistry, while hydroxyls remain protected for subsequent glycosylations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。